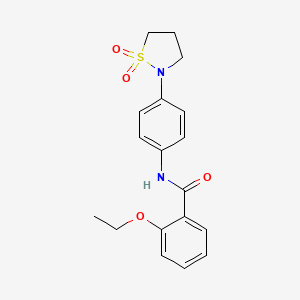

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide

説明

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide core linked to a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl substituent. This structural motif is significant in medicinal chemistry due to its influence on bioactivity and pharmacokinetics, particularly in modulating enzyme interactions or receptor binding .

特性

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASWSUDCNVFGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the dioxidoisothiazolidinyl group: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

Attachment of the phenyl group: The phenyl group can be introduced through a substitution reaction using a halogenated benzene derivative.

Formation of the ethoxybenzamide moiety: This step involves the reaction of an ethoxybenzoyl chloride with an amine to form the benzamide linkage.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

化学反応の分析

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Substitution: The phenyl and ethoxybenzamide groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用機序

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenyl and ethoxybenzamide groups can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

類似化合物との比較

Table 1: Key Structural Features and Functional Groups

Key Observations :

- The target compound shares the 2-ethoxybenzamide core with CTB (compound 7) and the crystal-studied analog in . However, its 1,1-dioxidoisothiazolidinyl group distinguishes it from the triazole-thiones in and the trifluoromethyl/cyano substituents in and .

- The sulfonyl group in the isothiazolidinone dioxide moiety may enhance solubility and metabolic stability compared to halogenated analogs like CTB .

Spectral Features:

- IR Spectroscopy : The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound, where the benzamide carbonyl (~1680 cm⁻¹) and sulfonyl S=O (~1350–1200 cm⁻¹) vibrations would dominate .

- 1H-NMR: The 2-ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) is a common feature in all 2-ethoxybenzamide derivatives, while the isothiazolidinone dioxide’s NH protons (if present) would resonate near δ 8–10 ppm .

Crystallographic and Physicochemical Properties

- The crystal structure of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide () reveals a monoclinic system (P21/n) stabilized by hydrogen bonds.

生物活性

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxidoisothiazolidin moiety, which is known for its diverse pharmacological activities.

Research indicates that compounds with isothiazolidin structures often exhibit antimicrobial , anti-inflammatory , and antitumor properties. The biological activity of this compound is likely linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Studies have shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, benzamide derivatives containing oxadiazole moieties have been synthesized and tested against various fungi such as Botrytis cinerea and Fusarium graminearum, demonstrating notable antifungal activities . The potential of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.

Antitumor Activity

Compounds similar to this compound have been evaluated for their effects on cancer cell lines. The presence of the isothiazolidin ring may contribute to the inhibition of tumor growth by inducing apoptosis in cancer cells. For example, other benzamide derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of benzamide derivatives indicate that modifications on the benzene ring and the introduction of heterocycles can significantly influence biological activity. The presence of electron-withdrawing groups or specific substituents can enhance potency. For this compound, understanding how changes to the ethoxy group or the dioxidoisothiazolidin moiety affect activity will be crucial for optimizing its therapeutic potential.

Case Study 1: Antifungal Activity

A recent study synthesized a series of benzamides with varying substituents and tested their antifungal activity. Compounds with similar structures to this compound displayed effective inhibition against Botrytis cinerea, suggesting that this compound may also exhibit similar properties .

Case Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective effects related to Kv channels. Benzamide derivatives have been identified as Kv channel inhibitors, which can prevent neuronal apoptosis during ischemic events. This suggests that this compound could be explored for neuroprotective applications .

Q & A

Q. What are the standard synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide?

The synthesis typically involves coupling reactions between substituted benzamide precursors and functionalized phenyl rings. For example, amide bond formation can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-ethoxybenzoic acid derivatives and 4-(1,1-dioxidoisothiazolidin-2-yl)aniline intermediates. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize side products, as demonstrated in analogous benzamide syntheses .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Data collection at low temperatures (e.g., 100 K) improves resolution, and refinement using programs like SHELXL (via the SHELX suite) ensures accurate modeling of bond lengths, angles, and hydrogen-bonding networks . Planarity of aromatic systems and dihedral angles between rings are critical metrics for confirming conformational stability .

Q. What spectroscopic methods validate the compound’s purity and identity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions. For example, the ethoxy group’s methyl protons typically appear as a triplet near δ 1.4 ppm in ¹H NMR, and the isothiazolidin dioxide ring’s sulfone group can be identified via IR absorption at ~1300–1150 cm⁻¹ .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires systematic screening of catalysts, solvents, and stoichiometry. For example, substituting polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) may enhance reactivity while reducing byproducts. Microwave-assisted synthesis has also proven effective in accelerating coupling reactions for similar benzamide derivatives . Kinetic studies using HPLC or in-situ FTIR can identify rate-limiting steps .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability (e.g., cell lines, incubation times) or impurities. Researchers should:

- Perform orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).

- Compare results with structurally analogous compounds, such as trifluoromethyl-substituted benzamides, to isolate substituent-specific effects .

- Validate purity via HPLC-UV/ELSD and quantify residual solvents .

Q. How does the substitution pattern influence pharmacokinetic properties?

The 1,1-dioxidoisothiazolidin moiety enhances metabolic stability by resisting oxidative degradation, while the ethoxy group modulates lipophilicity (logP). Computational tools like QikProp predict ADME parameters, and in vitro assays (e.g., microsomal stability tests) can correlate substituent effects with half-life. For instance, replacing the ethoxy group with methoxy reduces logP by ~0.5 units, impacting membrane permeability .

Q. What crystallographic challenges arise during structural analysis?

Twinning or disorder in the isothiazolidin dioxide ring can complicate refinement. Strategies include:

- Collecting high-resolution data (≤0.8 Å) to resolve overlapping electron density.

- Applying restraints to sulfone bond lengths (S–O ≈ 1.43 Å) during SHELXL refinement .

- Using PLATON’s ADDSYM tool to check for missed symmetry .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Typical Range for Benzamide Derivatives | Reference Compound (C17H13F3N2O2) |

|---|---|---|

| Space group | P21/n | P21/n |

| Bond length (C–N) | 1.32–1.35 Å | 1.337 Å |

| Dihedral angle (aryl) | 5–25° | 16.96° |

| R-factor (final) | <0.05 | 0.039 |

Table 2. Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | EP300 (HAT) | 120 | |

| N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide | Androgen receptor | 85 | |

| Difamilast (937782-05-3) | PDE4 | 4.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。